

# Application Notes and Protocols for Studying p63 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the elucidation of p63 function, with a focus on its roles in development, disease, and key signaling pathways. The protocols outlined below offer a framework for designing and executing experiments to knockout or modulate p63 expression and for analyzing the resultant cellular phenotypes.

### Introduction to p63 and CRISPR-Cas9

The tumor protein p63, a member of the p53 family, is a master regulator of epithelial development and differentiation.[1][2] It exists in multiple isoforms, primarily the TAp63 isoforms, which contain a transactivation domain, and the  $\Delta$ Np63 isoforms, which lack this domain and can act as transcriptional repressors or activators depending on the cellular context.[2] Dysregulation of p63 is implicated in various developmental syndromes and cancers, particularly squamous cell carcinomas.[1]

CRISPR-Cas9 has emerged as a powerful tool for functional genomics, allowing for precise and efficient gene editing. This technology can be harnessed to create knockout models of p63 to study the functional consequences of its loss, or to specifically target and modulate the expression of its different isoforms.

### **Quantitative Data Summary**



The following tables summarize representative quantitative data from studies investigating the effects of p63 modulation.

Table 1: Differentially Expressed Genes (DEGs) Following p63 Isoform Knockdown. This table illustrates the significant impact of p63, particularly the  $\Delta$ Np63 isoform, on the global gene expression profile in keratinocytes.

| Isoform<br>Knockdown | Number of<br>Upregulated Genes<br>(≥2-fold change) | Number of<br>Downregulated<br>Genes (≥2-fold<br>change) | Total DEGs (p ≤<br>0.05) |
|----------------------|----------------------------------------------------|---------------------------------------------------------|--------------------------|
| ΔNp63                | 105                                                | 113                                                     | 218                      |
| TAp63                | 18                                                 | 21                                                      | 39                       |

Data is representative of findings in published studies.

Table 2: Selected p63 Target Gene Expression Changes Upon TAp63 Genome Editing in Squamous Cell Carcinoma. This table highlights the impact of TAp63 editing on genes involved in key cellular processes.[3]

| Gene    | Biological Process                   | Fold Change (log2) in TAp63 Edited Cells |
|---------|--------------------------------------|------------------------------------------|
| KRT5    | Extracellular Matrix Organization    | -1.5                                     |
| ITGB4   | Hemidesmosome Assembly               | -1.2                                     |
| COL17A1 | Hemidesmosome Assembly               | -1.8                                     |
| VIM     | Epithelial-Mesenchymal<br>Transition | +2.5                                     |

### **Experimental Protocols**



## Protocol 1: Designing and Cloning Guide RNAs (gRNAs) for TP63 Knockout

This protocol describes the design of gRNAs to target the human TP63 gene for knockout using the CRISPR-Cas9 system.

- 1. gRNA Design: a. Utilize online gRNA design tools such as GenScript's gRNA design tool or CHOPCHOP.[4][5] b. Input the coding sequence of human TP63. For isoform-specific targeting, input the sequence of exons unique to either TAp63 (Exon 1) or ΔNp63 (Exon 3'). c. Select gRNAs with high on-target scores and low off-target predictions. d. Validated gRNA Sequences for Human TP63 (from the laboratory of Feng Zhang):[6]
- ACGGCTCATTTGTCGCTCCG
- TGCACGGATGCAGCTCGAGG
- GCTCAATGCAAGTCAGTTTA
- GACGGAACAGCTTTGATTTA
- 2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into a lentiCRISPRv2 vector. b. Phosphorylate and anneal the oligos. c. Digest the lentiCRISPRv2 vector with BsmBI. d. Ligate the annealed oligos into the digested vector. e. Transform the ligation product into competent E. coli and select for positive clones. f. Verify the sequence of the gRNA insert by Sanger sequencing.

# Protocol 2: Lentiviral Production and Transduction for p63 Knockout

This protocol outlines the generation of lentiviral particles and their use to deliver the CRISPR-Cas9 machinery into target cells.

1. Lentivirus Production: a. In a 10 cm dish, co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-p63-gRNA plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45  $\mu$ m filter. d. Concentrate the viral particles using a lentivirus concentration reagent or ultracentrifugation.



2. Cell Transduction: a. Plate target cells (e.g., HaCaT keratinocytes, FaDu squamous cell carcinoma cells) at an appropriate density. b. The following day, infect the cells with the concentrated lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 μg/mL). c. 48 hours post-infection, select for transduced cells using puromycin at a predetermined concentration.

### **Protocol 3: Validation of p63 Knockout**

This protocol details methods to confirm the successful knockout of the TP63 gene.

- 1. Western Blot Analysis: a. Lyse the puromycin-selected cells and a control cell population. b. Quantify protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody against p63 (e.g., 4A4 clone) and a loading control (e.g., β-actin or GAPDH). e. Incubate with a secondary antibody and visualize the protein bands. A significant reduction or absence of the p63 band in the knockout cells confirms successful knockout at the protein level.
- 2. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay): a. Isolate genomic DNA from the knockout and control cell populations. b. PCR amplify the region of the TP63 gene targeted by the gRNA. c. Denature and re-anneal the PCR products to allow for the formation of heteroduplexes. d. Treat the annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA. e. Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments in the knockout sample indicates the presence of insertions or deletions (indels).
- 3. Sanger Sequencing of PCR Amplicons: a. PCR amplify the target region from genomic DNA of the knockout cell population. b. Clone the PCR product into a TA vector. c. Transform into E. coli and isolate plasmid DNA from multiple individual colonies. d. Sequence the insert of each plasmid to identify the specific indels generated by CRISPR-Cas9.

### **Protocol 4: Phenotypic Analysis of p63 Knockout Cells**

This protocol provides examples of assays to investigate the functional consequences of p63 loss.

1. Cell Proliferation Assay: a. Seed an equal number of knockout and control cells in multiple wells of a 96-well plate. b. At various time points (e.g., 24, 48, 72, 96 hours), quantify cell







number using a reagent such as CellTiter-Glo® or by direct cell counting. c. Plot the growth curves for both cell populations to assess differences in proliferation rates.

- 2. Colony Formation Assay: a. Seed a low density of knockout and control cells (e.g., 500 cells) in 6-well plates. b. Culture the cells for 10-14 days, allowing colonies to form. c. Fix the colonies with methanol and stain with crystal violet. d. Count the number of colonies and measure their size to determine the effect of p63 knockout on clonogenic survival and growth.
- 3. Apoptosis Assay: a. Stain knockout and control cells with Annexin V and Propidium Iodide (PI). b. Analyze the stained cells by flow cytometry. c. Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
- 4. RNA Sequencing (RNA-Seq): a. Isolate total RNA from knockout and control cell populations. b. Perform library preparation and high-throughput sequencing. c. Analyze the sequencing data to identify differentially expressed genes and altered signaling pathways resulting from p63 knockout.

# Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to visualize key p63-related signaling pathways and the experimental workflow.





Click to download full resolution via product page

Caption: p63 interaction with Wnt, Notch, and Hedgehog signaling pathways.





Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of p63.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. New p63 targets in keratinocytes identified by a genome-wide approach PMC [pmc.ncbi.nlm.nih.gov]
- 3. ΔNp63 silencing, DNA methylation shifts, and epithelial-mesenchymal transition resulted from TAp63 genome editing in squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. genscript.com [genscript.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying p63
   Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679995#using-crispr-cas9-to-study-p63-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com